4-amino-N-(2-morpholinoethyl)-3-(p-tolyl)isothiazole-5-carboxamide
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Overview
Description
4-amino-N-(2-morpholinoethyl)-3-(p-tolyl)isothiazole-5-carboxamide is a synthetic organic compound that belongs to the isothiazole family. This compound is characterized by its unique structure, which includes an isothiazole ring, a morpholinoethyl group, and a p-tolyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(2-morpholinoethyl)-3-(p-tolyl)isothiazole-5-carboxamide typically involves multiple steps:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors, such as thioamides and α-haloketones, under acidic or basic conditions.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts acylation reaction, where p-tolyl chloride reacts with the isothiazole ring in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Morpholinoethyl Group: The morpholinoethyl group can be attached through a nucleophilic substitution reaction, where a morpholine derivative reacts with an appropriate electrophilic intermediate.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an amine, such as ammonia or an amine derivative, under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and morpholinoethyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholinoethyl group, where nucleophiles can replace the morpholino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.
Major Products
Oxidation: Oxidized derivatives of the amino and morpholinoethyl groups.
Reduction: Reduced amine derivatives of the carboxamide group.
Substitution: Substituted derivatives where the morpholino group is replaced by other nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, 4-amino-N-(2-morpholinoethyl)-3-(p-tolyl)isothiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. It may be explored as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-amino-N-(2-morpholinoethyl)-3-(p-tolyl)isothiazole-5-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecule. Pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4-amino-N-(2-piperidinoethyl)-3-(p-tolyl)isothiazole-5-carboxamide: Similar structure but with a piperidinoethyl group instead of a morpholinoethyl group.
4-amino-N-(2-morpholinoethyl)-3-(phenyl)isothiazole-5-carboxamide: Similar structure but with a phenyl group instead of a p-tolyl group.
4-amino-N-(2-morpholinoethyl)-3-(p-tolyl)isoxazole-5-carboxamide: Similar structure but with an isoxazole ring instead of an isothiazole ring.
Uniqueness
4-amino-N-(2-morpholinoethyl)-3-(p-tolyl)isothiazole-5-carboxamide is unique due to the combination of its isothiazole ring, morpholinoethyl group, and p-tolyl group. This unique structure imparts specific chemical and biological properties that may not be present in similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
4-amino-3-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)-1,2-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-12-2-4-13(5-3-12)15-14(18)16(24-20-15)17(22)19-6-7-21-8-10-23-11-9-21/h2-5H,6-11,18H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FREXJHDBKKCJEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)NCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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